methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
Description
Methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a heterocyclic compound featuring a pyrazolo-pyridazine core substituted with an isopropyl group at position 4, a phenyl group at position 1, and a methyl ester at the acetamide side chain. This structure combines aromaticity, polarity (from the ester group), and steric bulk (from the isopropyl group), making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves cyclization and functionalization steps akin to related pyrazolo-pyridazine derivatives .
Properties
IUPAC Name |
methyl 2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11(2)15-13-9-18-21(12-7-5-4-6-8-12)16(13)17(23)20(19-15)10-14(22)24-3/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQFUDDVXAAWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been known to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been shown to exhibit a variety of biological activities. The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Compounds with similar structures have been known to exhibit cytotoxic activities against certain cell lines. The specific effects of this compound would depend on its targets and mode of action.
Biological Activity
Methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound belonging to the class of pyrazolo[3,4-d]pyridazine derivatives, which have garnered attention for their diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyridazine core, which is known for its potential as a scaffold in drug design due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, a derivative structurally similar to this compound exhibited potent enzymatic activity against fibroblast growth factor receptors (FGFRs), leading to significant inhibition of cancer cell proliferation associated with FGFR dysregulation. In vivo studies demonstrated a tumor growth inhibition (TGI) rate of 91.6% at a dosage of 50 mg/kg in xenograft models .
The mechanism by which these compounds exert their effects involves the inhibition of specific kinases associated with cancer progression. For example, the interaction between the pyrazolo[3,4-d]pyridazine scaffold and FGFRs involves hydrogen bonding and hydrophobic interactions that stabilize the inhibitor-receptor complex . This suggests that modifications to the scaffold can enhance binding affinity and selectivity.
Structure-Activity Relationships (SAR)
A comprehensive SAR analysis has been conducted on various derivatives of pyrazolo[3,4-d]pyridazines. The presence of specific substituents on the phenyl ring and modifications to the pyridazine moiety significantly influence biological activity. For instance:
| Compound | Substituent | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 1 | No substituent | 114.5 | Moderate FGFR inhibition |
| Compound 10h | Isopropyl group | <50 | Potent FGFR inhibition |
| Compound X | Methyl group | >200 | Low activity |
This table illustrates that specific structural modifications can lead to enhanced potency against target kinases .
Case Studies
Several case studies have been published that detail the efficacy of pyrazolo[3,4-d]pyridazine derivatives:
- Case Study on FGFR Inhibition : A study demonstrated that a related compound significantly inhibited tumor growth in an NCI-H1581 xenograft model, validating its potential for clinical application in cancers characterized by FGFR amplification .
- Zika Virus Inhibition : Another investigation revealed that compounds based on the pyrazolo[3,4-d]pyridazine core exhibited potent antiviral activity against Zika virus (ZIKV), showcasing their versatility beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework and Substituent Analysis
The table below compares the target compound with three analogs from the literature:
Key Observations:
- Substituent Effects :
- The isopropyl group in the target compound introduces steric hindrance, which may reduce reactivity at the 4-position compared to the methyl group in the pyrazolo-pyridine analog .
- The methyl ester in the target compound is more hydrolytically labile than the amide group in its N-(2-ethoxyphenyl) analog , impacting metabolic stability.
- Chlorophenyl (in the pyrazolo-pyridine analog) provides electron-withdrawing effects, contrasting with the electron-donating isopropyl group in the target compound .
Physicochemical and Structural Properties
- Crystallography : SHELX software is widely used for determining bond lengths and angles in such compounds. For example, the pyrazolo-pyridazine core likely features bond lengths of ~1.38 Å for C-N and ~1.48 Å for C-C, consistent with aromatic systems .
- Thermal Stability : The isopropyl group may increase melting points compared to less bulky substituents, though specific data are unavailable.
Q & A
Q. Table 1. Example synthesis optimization for pyrazolo-pyridazine derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Phenylhydrazine, EtOAc, H2SO4, reflux (8h) | 65 | 92% | |
| Acylation | Ethyl oxalyl chloride, DCM, 0°C (2h) | 78 | 95% |
Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
- NMR spectroscopy: 1H/13C NMR confirms substituent positions and core structure. Aromatic protons (δ 7.2–8.1 ppm) and ester carbonyls (δ 165–170 ppm) are diagnostic .
- HPLC-MS: Quantifies purity (>95%) and identifies by-products (e.g., unreacted intermediates) .
- X-ray crystallography: Resolves structural ambiguities (e.g., tautomerism in the pyridazinone ring) .
Basic: What pharmacological activities are predicted based on structural analogs?
Answer:
The pyrazolo-pyridazine core is associated with kinase inhibition and antimicrobial activity. Key analogs show:
- Kinase inhibition: Pyrazolo[3,4-d]pyridazines inhibit CDK2/cyclin E (IC50 ~0.5–2 µM) .
- Antimicrobial activity: Fluorophenyl and isopropyl substituents enhance Gram-positive bacterial inhibition (MIC 4–8 µg/mL) .
Q. Table 2. Biological activities of structural analogs
| Compound | Core Structure | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| Analog A | Pyrazolo[3,4-d]pyridazine | CDK2 inhibition: 0.7 µM | |
| Analog B | Pyrazolo[4,3-c]pyridine | E. coli MIC: 8 µg/mL |
Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?
Answer:
Discrepancies often arise from:
- Reagent quality: Anhydrous conditions vs. trace moisture (e.g., 65% vs. 78% yield in acylation) .
- Catalyst loading: Pd(PPh3)4 at 5 mol% vs. 10 mol% alters cross-coupling efficiency .
Methodology: - Design DoE (Design of Experiments) to test variables (temperature, solvent, catalyst).
- Use LC-MS to track intermediate stability and side reactions .
Advanced: What computational approaches predict target binding modes for this compound?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2). The pyridazinone oxygen forms H-bonds with hinge-region residues (e.g., Leu83) .
- MD simulations: Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Varied substituents: Test isopropyl (lipophilic) vs. trifluoromethyl (electron-withdrawing) groups at position 4 .
- Ester vs. carboxylic acid: Hydrolyze the methyl ester to assess bioavailability changes .
Table 3. SAR example for pyrazolo-pyridazine derivatives
| Substituent (Position 4) | LogP | CDK2 IC50 (µM) |
|---|---|---|
| Isopropyl | 2.1 | 1.2 |
| CF3 | 1.8 | 0.9 |
Advanced: What strategies identify and characterize synthesis by-products?
Answer:
- HPLC-PDA: Detect UV-active impurities (e.g., uncyclized intermediates at λ 254 nm) .
- Preparative TLC/column chromatography: Isolate by-products for NMR/HRMS analysis .
- Mechanistic studies: Probe reaction pathways (e.g., radical traps to confirm homolytic cleavage in cyclization) .
Advanced: How to validate the compound’s mechanism of action in enzyme inhibition?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
